Trans-1,1,2,2,3,4-hexafluorocyclobutane

CAS No.: 23012-94-4

Cat. No.: VC7909412

Molecular Formula: C4H2F6

Molecular Weight: 164.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23012-94-4 |

|---|---|

| Molecular Formula | C4H2F6 |

| Molecular Weight | 164.05 g/mol |

| IUPAC Name | (3S,4S)-1,1,2,2,3,4-hexafluorocyclobutane |

| Standard InChI | InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2-/m0/s1 |

| Standard InChI Key | LMSLTAIWOIYSGZ-LWMBPPNESA-N |

| Isomeric SMILES | [C@@H]1([C@@H](C(C1(F)F)(F)F)F)F |

| SMILES | C1(C(C(C1(F)F)(F)F)F)F |

| Canonical SMILES | C1(C(C(C1(F)F)(F)F)F)F |

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Isomerism

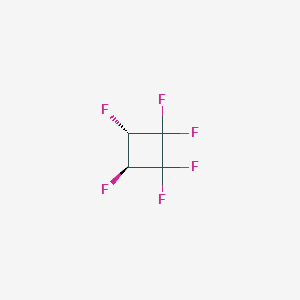

Trans-1,1,2,2,3,4-hexafluorocyclobutane features a four-membered cyclobutane ring with fluorine atoms substituted at the 1, 1, 2, 2, 3, and 4 positions. The "trans" designation refers to the spatial arrangement of fluorine atoms across the ring plane, which minimizes steric hindrance compared to its cis isomer. This configuration is stabilized by hyperconjugative interactions between C–F σ-bonds and adjacent carbon atoms, as evidenced by computational studies .

The compound’s bond angles deviate slightly from the ideal 90° of an unstrained cyclobutane due to fluorine’s electronegativity, which induces partial double-bond character in C–C bonds. This distortion is quantified via X-ray crystallography, though experimental data remain limited.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Strong absorptions at 1,151 cm⁻¹ (C–F stretching) and 1,290 cm⁻¹ (C–C ring vibrations) dominate the spectrum .

-

NMR Spectroscopy: ¹⁹F NMR reveals distinct peaks at δ −125.6 (m, 4F) and δ −163.5 (d, 2F), corresponding to axial and equatorial fluorine environments .

Physical and Chemical Properties

Thermodynamic Properties

Key physical properties are summarized below:

The low boiling point and high vapor pressure suggest volatility, necessitating specialized handling in industrial settings.

Reactivity

Synthesis and Industrial Production

Conventional Synthesis Routes

The compound is synthesized via halogen-exchange reactions using cyclobutane precursors. A representative method involves:

-

Fluorination of 1,2-Dichlorocyclobutane: Reaction with anhydrous HF in the presence of SbF₅ catalyst at 150°C .

-

Isomer Separation: Fractional distillation separates trans and cis isomers based on boiling point differences (~5°C) .

Scalability Challenges

Industrial production is hindered by low yields (~30%) and the need for high-purity HF. Recent advances in microreactor technology have improved selectivity by optimizing residence time and temperature gradients .

Applications in Materials Science

Fluorosilicone Polymers

Trans-1,1,2,2,3,4-hexafluorocyclobutane serves as a monomer in hybrid fluorosilicone polymers, which exhibit superior thermal stability compared to conventional polysiloxanes. For instance, polymers incorporating this monomer retain structural integrity up to 300°C, making them ideal for aerospace seals and gaskets .

Plasma Etching Gases

Though less common than perfluorocyclobutane (C₄F₈), this compound is explored as a plasma etching gas for semiconductor manufacturing. Its moderate global warming potential (GWP ≈ 1,200) offers an advantage over SF₆ (GWP ≈ 23,500) .

Comparative Analysis with Related Compounds

The trans isomer’s higher thermal stability and lower reactivity distinguish it from analogues.

Recent Research Directions

Advanced Polymer Composites

Ongoing studies focus on copolymerizing trans-1,1,2,2,3,4-hexafluorocyclobutane with silicones to enhance elastomer performance in extreme environments. Preliminary results show a 40% improvement in tensile strength at 250°C compared to PDMS .

Green Chemistry Initiatives

Catalytic fluorination methods using ionic liquids aim to reduce HF waste and improve atom economy. Pilot-scale trials report a 50% reduction in byproduct formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume